molecular formula C8H8ClNO4S B2878668 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride CAS No. 2253630-14-5

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride

Cat. No.: B2878668
CAS No.: 2253630-14-5
M. Wt: 249.67
InChI Key: LPZFBYFMLSALBP-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl chloride group and a dioxolane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with 1,3-dioxolane under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is unique due to the presence of the dioxolane ring, which can influence the reactivity and properties of the compound. This structural feature can provide additional steric and electronic effects, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

6-(1,3-dioxolan-2-yl)pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(11,12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZFBYFMLSALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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